![molecular formula C13H12O2 B14455740 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- CAS No. 76177-02-1](/img/structure/B14455740.png)
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis-
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Overview
Description
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is an organic compound with the molecular formula C12H10O It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- can be synthesized through several synthetic routes. One common method involves the reduction of acenaphthenequinone using sodium borohydride in the presence of methanol. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- often involves the catalytic hydrogenation of acenaphthenequinone. This process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield acenaphthene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Various substituted acenaphthylenol derivatives.
Scientific Research Applications
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene with a quinone structure.
1,2-Dihydroacenaphthylen-1-ol: A closely related compound with a similar molecular structure.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects.
Properties
CAS No. |
76177-02-1 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R,2S)-2-methoxy-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H12O2/c1-15-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,12-14H,1H3/t12-,13+/m1/s1 |
InChI Key |
TZXDRLXEATUXAZ-OLZOCXBDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O |
Canonical SMILES |
COC1C(C2=CC=CC3=C2C1=CC=C3)O |
Origin of Product |
United States |
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